

N-(2-acetyl-4-bromophenyl)acetamide solubility data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>N</i> -(2-acetyl-4-bromophenyl)acetamide
Cat. No.:	B112428

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **N-(2-acetyl-4-bromophenyl)acetamide**

Authored by a Senior Application Scientist Introduction

N-(2-acetyl-4-bromophenyl)acetamide is an organic compound featuring a substituted phenyl ring, making it a relevant structure in synthetic chemistry and potentially as an intermediate in the development of more complex molecules. Understanding the solubility of this compound is a critical first step in a wide range of applications, from reaction engineering and purification to its handling in preclinical and pharmaceutical development. Solubility dictates the choice of solvents for synthesis and crystallization, influences bioavailability in drug discovery, and is a fundamental parameter for formulation design.

This guide provides a comprehensive overview of the solubility characteristics of **N-(2-acetyl-4-bromophenyl)acetamide**. It moves beyond a simple data sheet to explain the physicochemical principles governing its solubility, outlines gold-standard experimental protocols for its determination, and offers insights into the rationale behind these methods.

Physicochemical Properties of **N-(2-acetyl-4-bromophenyl)acetamide**

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of **N-(2-acetyl-4-bromophenyl)acetamide** are summarized below.

Property	Value	Source
IUPAC Name	N-(2-acetyl-4-bromophenyl)acetamide	[1]
Molecular Formula	C ₁₀ H ₁₀ BrNO ₂	[1]
Molecular Weight	256.10 g/mol	[1]
CAS Number	29124-64-9	[1]
Structure		
	CC(=O)C1=C(C=C(C=C1Br)N C(=O)) (SMILES String) [1]	

The molecule possesses both polar and non-polar characteristics. The amide and acetyl groups introduce polarity and the capacity for hydrogen bonding, while the bromophenyl ring is largely hydrophobic. This duality suggests that its solubility will be highly dependent on the nature of the solvent, a concept governed by the "like dissolves like" principle.[\[2\]](#)

Theoretical Framework of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The thermodynamic solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specified conditions of temperature and pressure.[\[3\]](#) Several factors critically influence this equilibrium:

- Solvent Polarity: Polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[\[2\]](#) The solubility of **N-(2-acetyl-4-bromophenyl)acetamide** is expected to be moderate in polar organic solvents that can interact with its amide and acetyl functionalities.
- Temperature: For most solid solutes, solubility increases with temperature, as the dissolution process is often endothermic.[\[4\]](#) This relationship is crucial for developing crystallization

protocols. Automated systems can rapidly determine solubility curves across a range of temperatures.[\[5\]](#)

- pH (for ionizable compounds): While **N-(2-acetyl-4-bromophenyl)acetamide** is not strongly acidic or basic, the amide group can undergo hydrolysis under extreme pH conditions, which would affect apparent solubility.
- Solid-State Properties (Polymorphism): The crystalline form of a compound can significantly impact its solubility.[\[6\]](#) Different polymorphs of the same compound can exhibit different solubilities and dissolution rates. It is known that related compounds, such as N-(4-bromophenyl)acetamide, can exist in different polymorphic forms.[\[7\]](#)

Expected Solubility Profile

While specific, quantitative solubility data for **N-(2-acetyl-4-bromophenyl)acetamide** in a wide range of organic solvents is not readily available in published literature, a qualitative profile can be inferred from its structure and the behavior of similar compounds like N-(4-bromophenyl)acetamide.[\[2\]](#)

Solvent Class	Example Solvents	Expected Solubility	Rationale
Polar Protic	Methanol, Ethanol	Moderate to High	The hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor, interacting favorably with the amide and acetyl groups of the solute.
Polar Aprotic	DMSO, DMF, Acetone	Moderate to High	These solvents can accept hydrogen bonds and have large dipole moments, allowing for effective solvation of the polar regions of the molecule.
Non-Polar	Hexane, Toluene	Low	The large, non-polar bromophenyl ring provides some affinity, but the highly polar amide and acetyl groups are not effectively solvated, limiting overall solubility.
Aqueous	Water	Very Low	The significant hydrophobic character of the bromophenyl ring dominates, making the molecule poorly soluble in water despite the presence of hydrogen bonding groups. [2]

Experimental Determination of Thermodynamic Solubility

Accurate solubility measurement is essential for any research or development program. The Shake-Flask method is the universally recognized "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state. [3][8][9]

Core Principle of the Shake-Flask Method

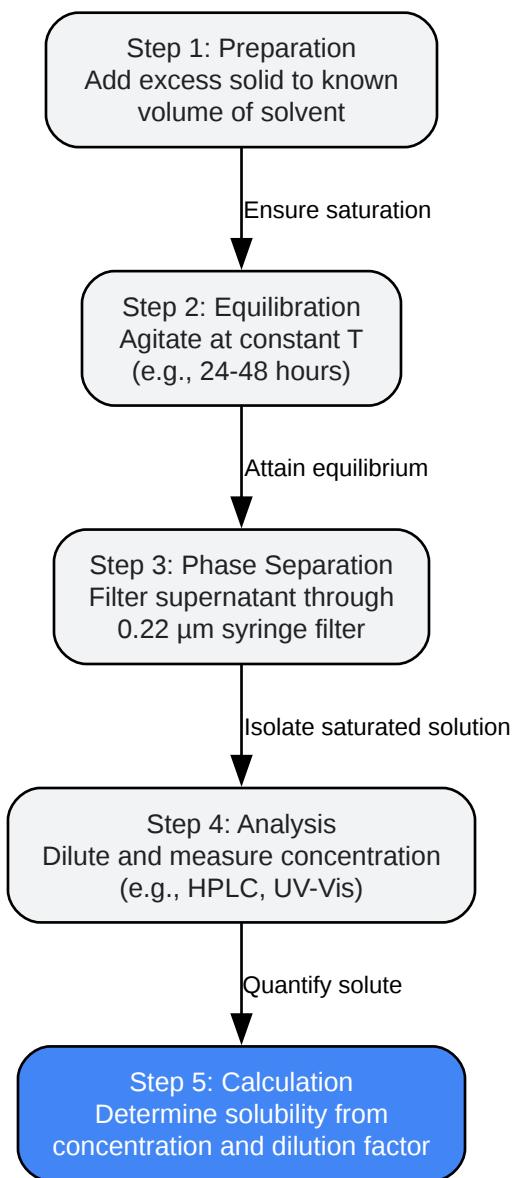
The method relies on achieving equilibrium between the undissolved solid solute and the saturated solution. An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is established, the solid and liquid phases are separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical technique.[6]

Detailed Experimental Protocol: Shake-Flask Method

This protocol describes a self-validating system for obtaining reliable solubility data.

1. Materials and Preparation:

- **N-(2-acetyl-4-bromophenyl)acetamide** (ensure purity, characterize solid form via PXRD if polymorphism is suspected).
- Selected solvent (HPLC-grade or equivalent purity).
- Thermostatically controlled shaker or incubator capable of maintaining temperature $\pm 0.5^{\circ}\text{C}$.
- Appropriate vessels (e.g., glass vials with Teflon-lined caps).
- Syringe filters (e.g., 0.22 μm PTFE) for phase separation.
- Calibrated analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC).


2. Experimental Workflow:

- Step 1: Addition of Excess Solute: Add an excess amount of **N-(2-acetyl-4-bromophenyl)acetamide** to a known volume of the solvent in a glass vial. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation has been achieved.[3]

- Step 2: Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time. A duration of 24 to 48 hours is typically sufficient to reach equilibrium, though this should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[3][6]
- Step 3: Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to allow larger particles to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solids, which would otherwise lead to an overestimation of solubility.[6]
- Step 4: Sample Analysis: Dilute the filtered, saturated solution with an appropriate solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the concentration of **N-(2-acetyl-4-bromophenyl)acetamide** using a pre-validated analytical method, such as UV-Vis spectroscopy or HPLC, against a standard calibration curve.[10][11]
- Step 5: Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.

[Click to download full resolution via product page](#)

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Method.

Conclusion

This guide has detailed the key physicochemical properties and expected solubility profile of **N-(2-acetyl-4-bromophenyl)acetamide**. While specific quantitative data remains to be published, its molecular structure provides a strong basis for predicting its behavior in various solvent systems. The provided Shake-Flask protocol offers a robust, gold-standard methodology for researchers to generate this critical data experimentally. Adherence to this

rigorous approach ensures the generation of high-quality, reliable solubility data essential for advancing research and development involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(2-acetyl-4-bromophenyl)acetamide | C10H10BrNO2 | CID 459291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. crystallizationsystems.com [crystallizationsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
- 9. scispace.com [scispace.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. rsc.org [rsc.org]
- To cite this document: BenchChem. [N-(2-acetyl-4-bromophenyl)acetamide solubility data]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112428#n-2-acetyl-4-bromophenyl-acetamide-solubility-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com